molecular formula C7H9NO2 B13172449 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

Katalognummer: B13172449
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: UZOTZGUEERONFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-1-oxaspiro[23]hexane-2-carbonitrile is a chemical compound with the molecular formula C7H9NO2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopropane ring, with a methoxy group and a nitrile group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylenecyclobutane-1-carbonitrile with methanol in the presence of a catalyst to form the desired spirocyclic compound. The reaction conditions often include the use of a base such as sodium methoxide and a solvent like methanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of oxirane derivatives.

    Reduction: Reduction typically results in the formation of amine derivatives.

    Substitution: Substitution reactions can yield a variety of spirocyclic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, further influencing its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate

Uniqueness

5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar spirocyclic compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

5-methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C7H9NO2/c1-9-5-2-7(3-5)6(4-8)10-7/h5-6H,2-3H2,1H3

InChI-Schlüssel

UZOTZGUEERONFU-UHFFFAOYSA-N

Kanonische SMILES

COC1CC2(C1)C(O2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.